4-(2-Acetoxybenzoyloxy)benzaldehyde
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Overview
Description
4-(2-Acetoxybenzoyloxy)benzaldehyde is an organic compound with the molecular formula C16H12O4 It is characterized by the presence of a formyl group attached to a phenyl ring and an acetyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetoxybenzoyloxy)benzaldehyde typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-formylphenol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Acetoxybenzoyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: (4-Carboxyphenyl) 2-acetyloxybenzoate.
Reduction: (4-Hydroxyphenyl) 2-acetyloxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(2-Acetoxybenzoyloxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Acetoxybenzoyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify proteins, enzymes, and other biomolecules.
Comparison with Similar Compounds
(4-Formylphenyl) benzoate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
(4-Hydroxyphenyl) 2-acetyloxybenzoate:
(4-Methylphenyl) 2-acetyloxybenzoate: Contains a methyl group instead of a formyl group, affecting its chemical properties and reactivity.
Uniqueness: 4-(2-Acetoxybenzoyloxy)benzaldehyde is unique due to the presence of both formyl and acetyloxy groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(4-formylphenyl) 2-acetyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTTUFBMZRBAIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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